

A Comprehensive Technical Guide to the Chemical and Physical Properties of Indapamide Hemihydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indapamide hemihydrate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of **Indapamide Hemihydrate**. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and structural relationships.

Chemical Identity and Structure

Indapamide is a thiazide-like diuretic and antihypertensive agent.^[1] It is classified as a non-thiazide sulfonamide diuretic.^[2] The hemihydrate form indicates the presence of one water molecule for every two molecules of indapamide.^{[3][4]}

Identifier	Value	Reference
IUPAC Name	bis(4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide);hydrate	[3]
CAS Number	180004-24-4	[3][5][6]
Molecular Formula	C ₃₂ H ₃₄ Cl ₂ N ₆ O ₇ S ₂ (representing 2 indapamide molecules and 1 water molecule)	[3][6]
Molecular Weight	749.7 g/mol	[3][6]
Parent Compound Formula	C ₁₆ H ₁₆ ClN ₃ O ₃ S	[1]
Parent Compound M.W.	365.8 g/mol	[1]

Physicochemical Properties

Indapamide hemihydrate's physicochemical properties are crucial for its formulation, delivery, and pharmacokinetic profile. It is categorized as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[5]

Property	Value	Reference
Physical Description	White to yellowish-white crystalline powder, odorless.	[7]
Melting Point	160-162 °C	[1][5][8]
pKa	8.8 ± 0.2 (at 25 °C)	[1][5]
LogP	2.2	[1][5]
Aqueous Solubility	75 mg/L (practically insoluble)	[5]
Organic Solvent Solubility	Soluble in DMSO, methanol, ethanol, acetonitrile, glacial acetic acid, and ethyl acetate.	[5][7]

Crystallography and Polymorphism

Indapamide can exist in various crystalline forms, including a non-stoichiometric hydrate where water molecules are weakly and reversibly bound within the crystal structure.[9][10] This means the crystal framework remains largely unchanged during hydration and dehydration.[9] Studies have confirmed the existence of one polymorphic form and three pseudopolymorphic forms (solvates) of indapamide.[11][12] The conflict between alternative crystal structures in the Cambridge Structural Database was resolved using ^{13}C solid-state NMR, confirming that the asymmetric unit contains four distinct indapamide molecules ($Z' = 4$).[13][14]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of **Indapamide Hemihydrate**.

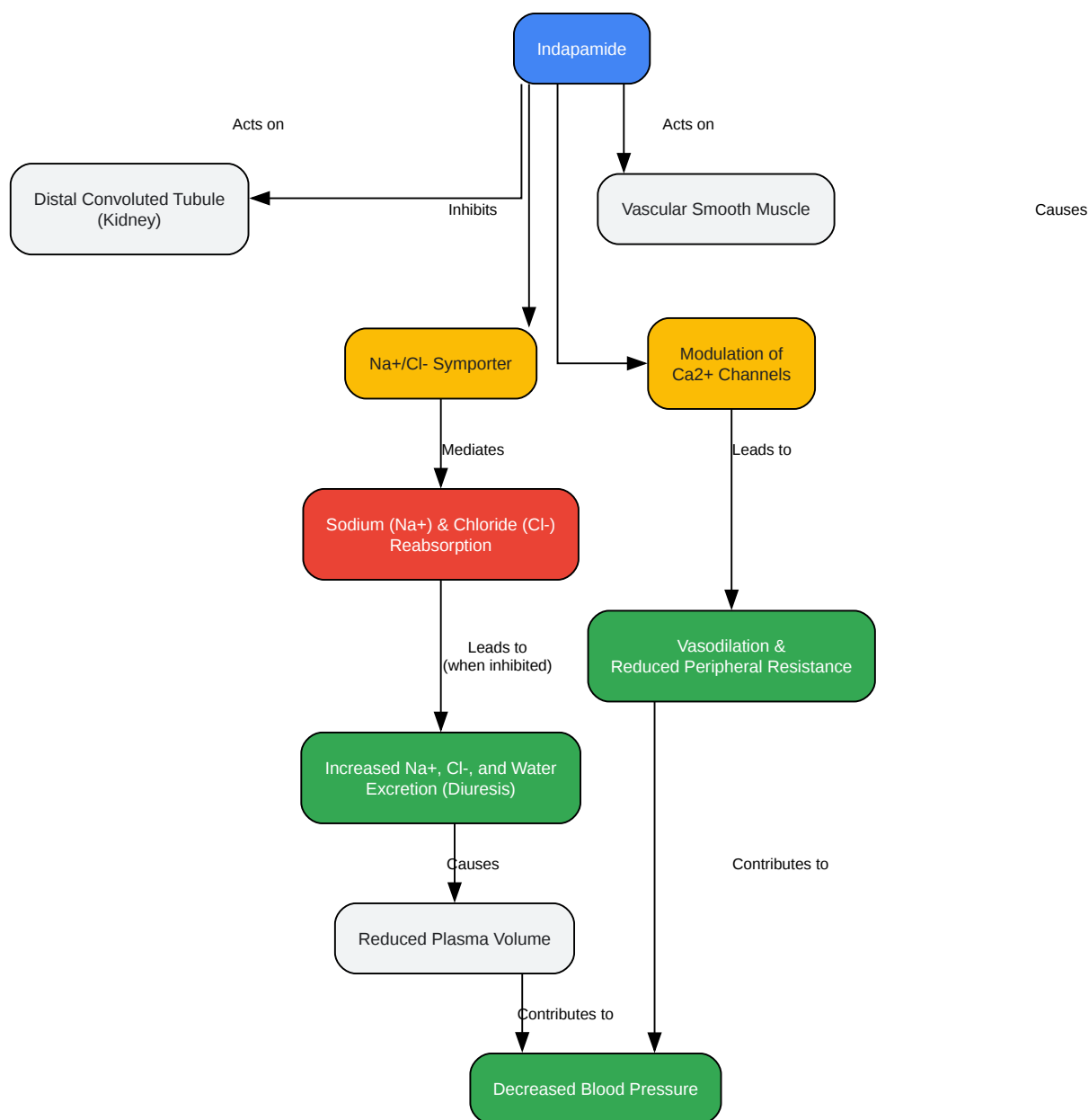
Spectroscopic Data	Details	Reference
Infrared (IR) Spectroscopy	An ATR-IR spectrum is available from the Forensic Spectral Research source via the NIST Mass Spectrometry Data Center.	[1]
Mass Spectrometry (MS)	LC-MS and GC-MS are used for estimation in biological samples and pharmaceutical formulations. Target ions in LC-MS using electrospray ionization are often monitored at m/z 364.3 or 364.0.	[1][7]
Nuclear Magnetic Resonance (NMR)	1D-NMR and 2D-NMR (like TOCSY and HSQC) are used for the unambiguous characterization of indapamide and its degradation products. ¹³ C solid-state NMR has been instrumental in resolving its crystal structure.	[13][15]

Mechanism of Action

Indapamide exerts its therapeutic effects through a dual mechanism involving both renal and vascular actions.

- **Diuretic Action:** It primarily acts on the distal convoluted tubule of the nephron, where it inhibits the Na⁺/Cl⁻ cotransporter.[1][16][17] This action reduces the reabsorption of sodium and chloride, leading to increased excretion of sodium and water (diuresis).[2][16][17] The resulting decrease in plasma volume contributes to its antihypertensive effect.[1][17]
- **Vascular Action:** Unlike traditional thiazide diuretics, indapamide also possesses direct vasodilatory properties.[2][16] This effect is believed to involve the modulation of calcium ion

channels in vascular smooth muscle cells, leading to muscle relaxation and a decrease in peripheral resistance.[2][16]



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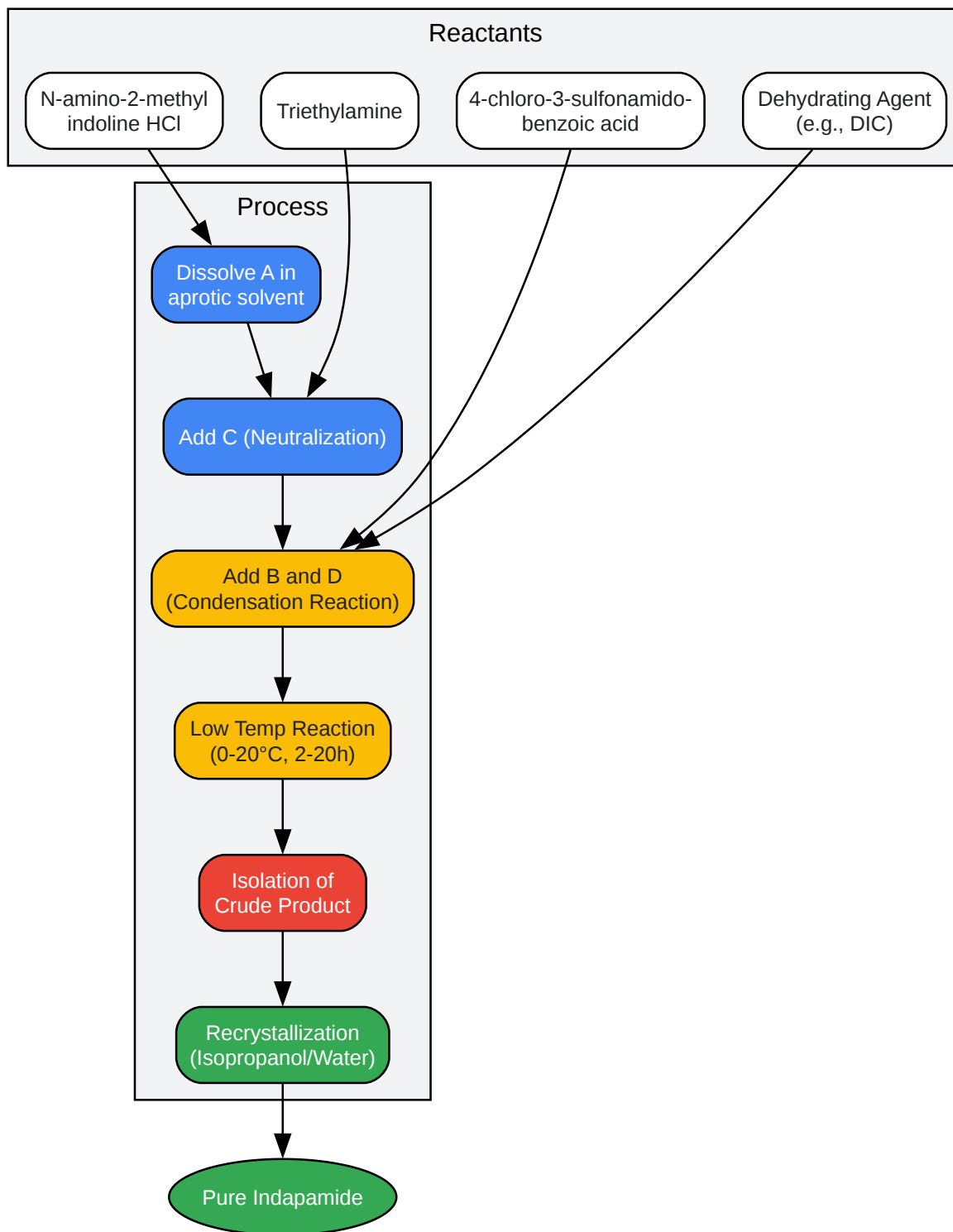
Caption: Mechanism of Action of Indapamide.

Experimental Protocols

A common synthesis route for indapamide involves a multi-step process starting from 4-chloro-3-sulfamoylbenzoic acid.[18] A modern approach avoids harsher reagents like thionyl chloride for improved safety and reduced environmental impact.[19]

Protocol: Synthesis via Condensation[19][20]

- **Dissolution:** Dissolve N-amino-2-methyl indoline hydrochloride in an aprotic organic solvent (e.g., dichloromethane).
- **Neutralization:** Add triethylamine dropwise with stirring to neutralize the hydrochloride salt.
- **Condensation:** Add 4-chloro-3-sulfonamido-benzoic acid to the mixture.
- **Activation:** Introduce a dehydrating condensing agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
- **Reaction:** Maintain the reaction at a low temperature (0-20 °C) for 2 to 20 hours to form the crude indapamide product.
- **Purification:** The crude product is isolated and purified by recrystallization from an isopropanol-water solvent system to yield the final indapamide product.



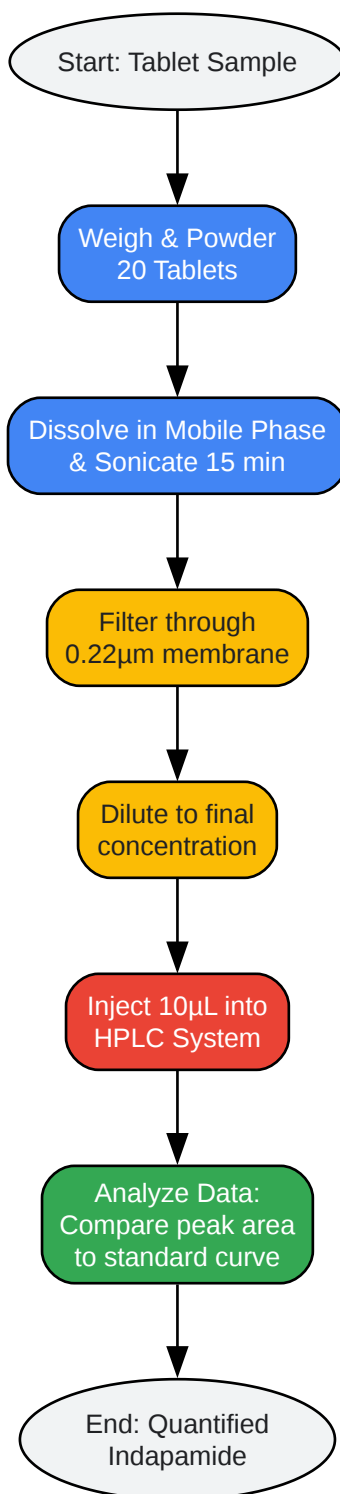
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Caption: Workflow for Indapamide Synthesis.

RP-HPLC is a widely used technique for the determination of indapamide in bulk drug and pharmaceutical dosage forms.[21][22]

Protocol: RP-HPLC for Tablet Analysis[21]

- **Standard Preparation:** Prepare a stock solution of indapamide reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 10-60 µg/mL).
- **Sample Preparation:**
 - Weigh and finely powder 20 indapamide tablets.
 - Accurately weigh a portion of the powder equivalent to 2.5 mg of indapamide and transfer it to a 100 mL volumetric flask.
 - Add the mobile phase, and sonicate for 15 minutes to dissolve the active ingredient.
 - Filter the resulting suspension through a 0.22 µm membrane filter.
 - Dilute a suitable aliquot of the filtrate with the mobile phase to achieve a final concentration within the calibration range.
- **Chromatographic Conditions:**
 - Column: C18 (e.g., 250 x 4.6 mm, 5 µm particle size).
 - Mobile Phase: Acetonitrile:Methanol:Water (40:50:10 v/v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 242 nm.
 - Injection Volume: 10 µL.
- **Analysis:** Inject the prepared standard and sample solutions into the chromatograph. The amount of indapamide in the sample is determined by comparing the peak area with the standard calibration curve.



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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Chemical and Physical Properties of Indapamide Hemihydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608097#comprehensive-chemical-and-physical-properties-of-indapamide-hemihydrate]

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